N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide
Brand Name: Vulcanchem
CAS No.: 899748-45-9
VCID: VC5139850
InChI: InChI=1S/C14H19N3O4S/c1-2-15-13(18)14(19)16-11-5-7-12(8-6-11)17-9-3-4-10-22(17,20)21/h5-8H,2-4,9-10H2,1H3,(H,15,18)(H,16,19)
SMILES: CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O
Molecular Formula: C14H19N3O4S
Molecular Weight: 325.38

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide

CAS No.: 899748-45-9

Cat. No.: VC5139850

Molecular Formula: C14H19N3O4S

Molecular Weight: 325.38

* For research use only. Not for human or veterinary use.

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide - 899748-45-9

Specification

CAS No. 899748-45-9
Molecular Formula C14H19N3O4S
Molecular Weight 325.38
IUPAC Name N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-ethyloxamide
Standard InChI InChI=1S/C14H19N3O4S/c1-2-15-13(18)14(19)16-11-5-7-12(8-6-11)17-9-3-4-10-22(17,20)21/h5-8H,2-4,9-10H2,1H3,(H,15,18)(H,16,19)
Standard InChI Key ORNFFIYTIGXGGY-UHFFFAOYSA-N
SMILES CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O

Introduction

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide is a synthetic organic compound characterized by its oxalamide functional group and a dioxido-thiazinane moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its structure suggests hydrogen-bonding capabilities and chemical stability, making it a candidate for various biological and chemical studies.

Synthesis

The synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide typically involves:

  • Preparation of the Thiazinane Intermediate:

    • The thiazinane ring is synthesized through cyclization reactions involving sulfur-containing precursors.

    • Oxidation introduces the dioxido functionality.

  • Formation of the Oxalamide Moiety:

    • Reaction between an aromatic amine derivative (e.g., 4-amino-thiazinane) and oxalyl chloride under controlled conditions.

  • Final Coupling Reaction:

    • The intermediate is coupled with an ethylamine derivative to form the final product.

Applications and Potential Uses

This compound's unique structural features open avenues for research in several fields:

Medicinal Chemistry

  • Antimicrobial Activity: Compounds with sulfur heterocycles often show activity against bacterial and fungal strains.

  • Anticancer Potential: Oxalamides are being explored for their ability to inhibit cancer cell growth due to their hydrogen-bonding interactions with biological targets.

Material Science

  • The presence of aromatic rings and polar functional groups makes this compound a potential candidate for polymer synthesis or as a ligand in metal-organic frameworks (MOFs).

Analytical Data

The characterization of this compound can be performed using standard analytical techniques:

TechniqueObservations/Results
Infrared (IR)Peaks corresponding to C=O stretching (~1650 cm⁻¹) and S=O stretching (~1050 cm⁻¹).
NMR (¹H, ¹³C)Signals for aromatic protons, ethyl chain hydrogens, and carbonyl carbons.
Mass SpectrometryMolecular ion peak at m/z ~282 confirming molecular weight.

Challenges in Research

While promising, research on N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide faces challenges:

  • Synthetic Complexity: Multi-step synthesis requires optimization to improve yields.

  • Limited Biological Data: Further studies are needed to confirm its pharmacological properties.

Future Directions

To fully explore the potential of this compound:

  • Conduct extensive biological assays to evaluate antimicrobial, anticancer, and anti-inflammatory properties.

  • Investigate its role as a ligand in coordination chemistry.

  • Explore modifications to its structure to enhance solubility and bioavailability.

This detailed exploration highlights the chemical significance of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide while identifying avenues for further research and application development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator